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molecular formula C11H8F3NO2 B8805453 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

Cat. No. B8805453
M. Wt: 243.18 g/mol
InChI Key: PHDZAYNZFZCJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998952B2

Procedure details

A 22 L reactor was charged with a solution of methyl 2,5-dioxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate [670 g, 2.22 mol] in NMP (4 L, 6 vol). Water (67 mL, 0.1 vol) was added and the resulting solution was slowly heated to 135° C. The reaction was continued for 15 h when HPLC analysis indicated >99% conversion. The reaction was cooled to ambient temperature. Water (8.7 L, 13 vol) was added slowly with vigorous stirring resulting in a suspension. The suspension was stirred at ambient temperature overnight. The solid was collected by filtration and the filter cake was washed with water (1.5 L). The solid was dried to a constant weight in a vacuum oven at 45° C. to obtain 8-(trifluoromethyl)-3,4-dihydro-1H-1-benzazepine-2,5-dione (522 g, 97% recovery) as an off-white solid.
Name
methyl 2,5-dioxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Quantity
670 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
67 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.7 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:8][C:7]2[CH:9]=[C:10]([C:13]([F:16])([F:15])[F:14])[CH:11]=[CH:12][C:6]=2[C:5](=[O:17])[CH:4](C(OC)=O)[CH2:3]1.O>CN1C(=O)CCC1>[F:16][C:13]([F:14])([F:15])[C:10]1[CH:11]=[CH:12][C:6]2[C:5](=[O:17])[CH2:4][CH2:3][C:2](=[O:1])[NH:8][C:7]=2[CH:9]=1

Inputs

Step One
Name
methyl 2,5-dioxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Quantity
670 g
Type
reactant
Smiles
O=C1CC(C(C2=C(N1)C=C(C=C2)C(F)(F)F)=O)C(=O)OC
Name
Quantity
4 L
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
67 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
8.7 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
resulting in a suspension
STIRRING
Type
STIRRING
Details
The suspension was stirred at ambient temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
the filter cake was washed with water (1.5 L)
CUSTOM
Type
CUSTOM
Details
The solid was dried to a constant weight in a vacuum oven at 45° C.

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC(C1=CC2=C(C(CCC(N2)=O)=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 522 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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